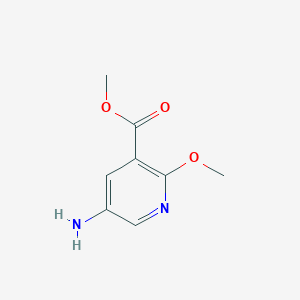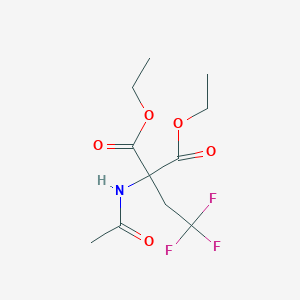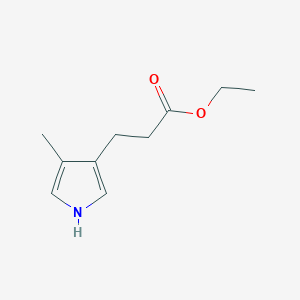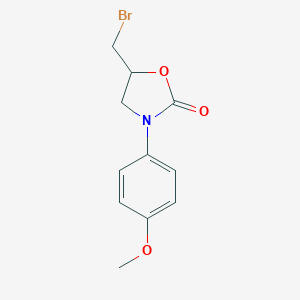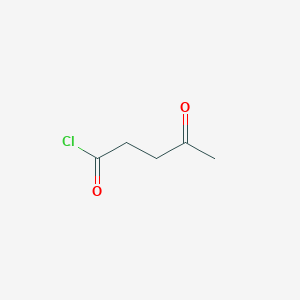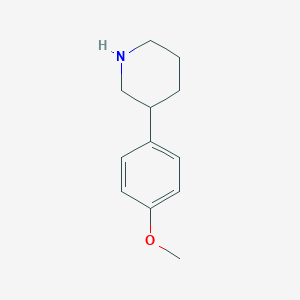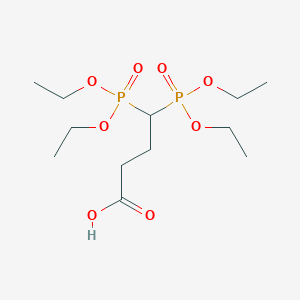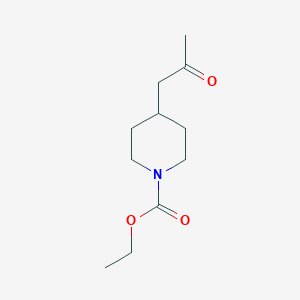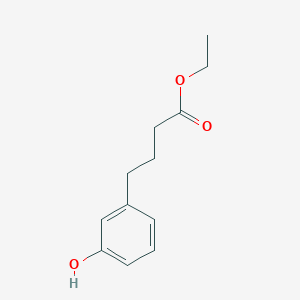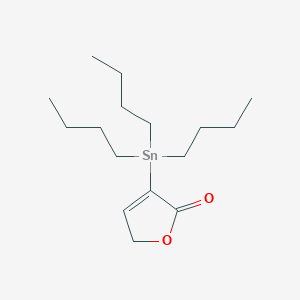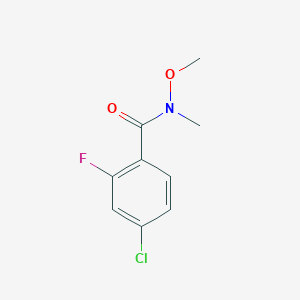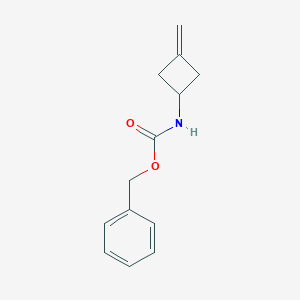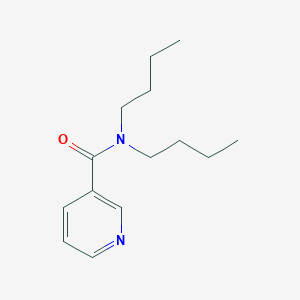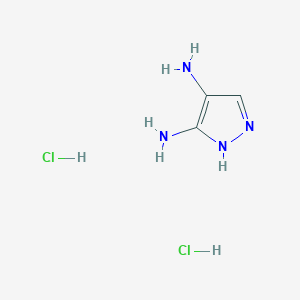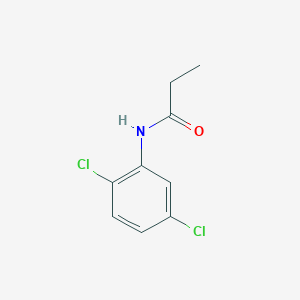
N-(2,5-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NDP, also known as dichlorpropamide, is a white crystalline powder that belongs to the class of amides. It is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs, including antidiabetic agents and antipsychotic drugs. NDP has also been studied extensively for its potential applications in the field of agriculture as a herbicide.
Aplicaciones Científicas De Investigación
NDP has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, NDP has been used as a starting material for the synthesis of various drugs, including antidiabetic agents and antipsychotic drugs. NDP has also been studied extensively for its potential applications in the field of agriculture as a herbicide.
Mecanismo De Acción
NDP acts as a herbicide by inhibiting the biosynthesis of auxin, a plant hormone that is essential for the growth and development of plants. NDP binds to the enzyme indole-3-acetic acid (IAA) amido synthetase, which is involved in the biosynthesis of auxin. By inhibiting this enzyme, NDP prevents the biosynthesis of auxin, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
NDP has been shown to have various biochemical and physiological effects. In plants, NDP inhibits the biosynthesis of auxin, leading to the death of the plant. In animals, NDP has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. NDP has also been shown to have antipsychotic effects by inhibiting the activity of dopamine receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. NDP is also relatively inexpensive compared to other compounds used in lab experiments. However, NDP has some limitations, including its toxicity and potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on NDP. One area of research is the development of new antidiabetic and antipsychotic drugs based on the structure of NDP. Another area of research is the development of new herbicides based on the mechanism of action of NDP. Additionally, research is needed to assess the environmental impact of NDP and develop strategies to mitigate its potential for environmental contamination.
In conclusion, NDP is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. NDP has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of NDP in various fields.
Métodos De Síntesis
The synthesis of NDP involves the reaction of 2,5-dichlorobenzoyl chloride with propionamide in the presence of a base such as triethylamine. The reaction results in the formation of NDP as a white crystalline solid with a yield of up to 85%.
Propiedades
Número CAS |
26320-48-9 |
|---|---|
Nombre del producto |
N-(2,5-dichlorophenyl)propanamide |
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
XZFDPOAJQUPNKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Otros números CAS |
26320-48-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



